![molecular formula C23H23NO6 B11150556 trans-4-[({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11150556.png)
trans-4-[({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-{[2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core, an acetamido group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzo[c]chromene core. One common method involves the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to obtain the benzo[c]chromene intermediate . This intermediate is then subjected to further functionalization to introduce the acetamido and cyclohexane carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The benzo[c]chromene core can be oxidized to introduce additional functional groups.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[c]chromene core can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-{[2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzo[c]chromene core is known to interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The cyclohexane carboxylic acid moiety contributes to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE
- 2-CHLORO-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE
Uniqueness
4-{[2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H23NO6/c25-21(24-12-14-5-7-15(8-6-14)22(26)27)13-29-16-9-10-18-17-3-1-2-4-19(17)23(28)30-20(18)11-16/h1-4,9-11,14-15H,5-8,12-13H2,(H,24,25)(H,26,27) |
InChI Key |
XHVFBECDJUGMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)C(=O)O |
Origin of Product |
United States |
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